![molecular formula C16H19N5OS2 B11016324 N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11016324.png)
N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesisCommon reagents used in these reactions include sulfur, N,N-dimethylformamide, and aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and aromatic aldehydes. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Biological Applications
The unique structural characteristics of N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide suggest several potential biological applications:
Antimicrobial Activity
Compounds containing thiadiazole and thiazole moieties have demonstrated antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains .
Antitumor Properties
The presence of nitrogen and sulfur heteroatoms in the structure may confer antitumor activity. Similar compounds have been investigated for their ability to inhibit tumor cell proliferation .
Enzyme Inhibition Studies
Research has indicated that this compound could interact with specific enzymes or receptors, potentially serving as a lead compound in drug development. Techniques such as molecular docking studies can elucidate binding affinities and modes .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl) -5-Oxo - 2,3-Dihydro - 1H - 5H-Pyrido[3,2,1-IJ]Quinoline -6-Carboxamide | Contains thiazole and thiadiazole rings | Antimicrobial |
Acetamide N-[5-(aminosulfonyl)-1,3,4-thiadiazol - 2 - yl] | Similar thiadiazole structure | Antitumor |
(5R)-2-sulfanyl - 5-[4-(trifluoromethyl)benzyl]-1,3-thiazol - 4(5H) - one | Thiazole ring with sulfur | Antimicrobial |
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of related thiadiazole derivatives that exhibit promising biological activities:
Case Study: Antimicrobial Efficacy
A study published in Molecules reported on the synthesis of novel thiazole derivatives that showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria . The results suggest that modifications to the thiazole structure can enhance efficacy.
Case Study: Anticancer Properties
Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that certain thiazole derivatives could inhibit cancer cell lines effectively. The study emphasized the importance of structural diversity in enhancing biological activity .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with comparable functional groups, such as:
Imidazoles: Known for their broad range of chemical and biological properties.
Benzimidazoles: Commonly used in pharmaceuticals and agrochemicals.
Thiazoles: Utilized in various industrial applications and as intermediates in organic synthesis.
Uniqueness
N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and potential biological activities. This structural complexity makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H17N3O4S2 with a molecular weight of 379.5 g/mol. It features a complex structure that includes thiadiazole and thiazole rings, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and thiazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess significant antimicrobial properties against various pathogens. For instance, derivatives similar to our compound have shown efficacy against resistant strains of bacteria and fungi.
- Antidiabetic Effects : Some studies have indicated that thiadiazole derivatives can modulate glucose metabolism and exhibit hypoglycemic effects in diabetic models. This is often mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in lipid and glucose homeostasis.
- Anticancer Potential : Thiazole and thiadiazole derivatives have been explored for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, inhibition of HMG-CoA reductase has been noted in related compounds.
- Receptor Modulation : The compound may interact with nuclear receptors such as PPARγ, influencing gene expression related to glucose and lipid metabolism.
- Oxidative Stress Reduction : Compounds with this structure may exhibit antioxidant properties, reducing oxidative stress in cells and providing protective effects against cellular damage.
Study 1: Antidiabetic Activity
A study evaluated the hypoglycemic effects of various thiadiazole derivatives in diabetic rat models. The results indicated that certain derivatives significantly reduced blood glucose levels compared to controls. The mechanism was linked to PPARγ activation, which enhances insulin sensitivity and promotes glucose uptake by tissues .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against multi-drug resistant bacteria. The results demonstrated that the tested compounds exhibited potent antibacterial activity, suggesting their potential as new antimicrobial agents .
Study 3: Anticancer Properties
In vitro studies assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .
Properties
Molecular Formula |
C16H19N5OS2 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H19N5OS2/c1-4-7-11-12(23-16(17-11)21-8-5-6-9-21)13(22)18-15-20-19-14(24-15)10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,18,20,22) |
InChI Key |
ABIHXUITAPZGJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
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